N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thioether linkage: This step involves the reaction of the pyridazine core with a thiol derivative under suitable conditions.
Attachment of the propionamide group: This can be done through amide bond formation using propionic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)butyramide
Uniqueness
N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide may exhibit unique properties such as higher potency, selectivity, or stability compared to similar compounds. These unique features can make it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-3-14(22)19-13-6-7-16(21-20-13)25-9-15(23)18-11-8-10(17)4-5-12(11)24-2/h4-8H,3,9H2,1-2H3,(H,18,23)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCUUIZDQEZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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